molecular formula C9H12FN B12333085 (S)-1-(2-fluoro-5-methylphenyl)ethylamine

(S)-1-(2-fluoro-5-methylphenyl)ethylamine

Cat. No.: B12333085
M. Wt: 153.20 g/mol
InChI Key: UJADCEWRWSXHES-ZETCQYMHSA-N
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Description

(S)-1-(2-Fluoro-5-methylphenyl)ethylamine is a chiral chemical building block of high interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a fluorinated aromatic system, makes it a valuable precursor for the synthesis of biologically active molecules. Researchers utilize this compound as a key chiral amine intermediate in asymmetric synthesis to develop potential pharmaceutical candidates, including enzyme inhibitors and receptor ligands. The specific steric and electronic properties conferred by the fluorine atom and methyl group can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This product is provided for research applications such as method development, hit-to-lead optimization, and library synthesis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult specialized scientific literature and safety data sheets for handling and application information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

UJADCEWRWSXHES-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N

Origin of Product

United States

Synthetic Methodologies for S 1 2 Fluoro 5 Methylphenyl Ethylamine and Analogues

Catalytic Asymmetric Synthesis Approaches

The asymmetric synthesis of (S)-1-(2-fluoro-5-methylphenyl)ethylamine and its analogues is predominantly achieved through catalytic methods that introduce the chiral center with high enantioselectivity. These approaches are favored for their efficiency and atom economy.

Asymmetric Hydrogenation of Imines and Enamides

Asymmetric hydrogenation of carbon-nitrogen double bonds (imines) and their corresponding enamides stands as one of the most direct and efficient methods for producing chiral amines. wiley-vch.de This transformation involves the use of a chiral catalyst to stereoselectively add two hydrogen atoms across the C=N bond of a prochiral substrate, such as the imine derived from 2-fluoro-5-methylacetophenone.

Transition metals, particularly from the platinum group, are central to the asymmetric hydrogenation of imines and enamides. rsc.org Complexes of rhodium, iridium, ruthenium, and, more recently, earth-abundant iron have been developed into highly effective catalysts for this purpose. rsc.orgmdpi.com The choice of metal is critical as it significantly influences the catalytic activity and selectivity. rsc.org

Rhodium (Rh): Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, have been extensively studied and are a cornerstone of asymmetric hydrogenation. wiley-vch.dersc.org They are particularly effective for the hydrogenation of α-dehydroamino acid derivatives and enamides. wiley-vch.desigmaaldrich.com For the synthesis of analogues of the target molecule, Rh-DuPHOS and Rh-BPE complexes have demonstrated high enantioselectivities in the reduction of N-acetyl α-arylenamides. sigmaaldrich.com Rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines has also been achieved with high yields and enantioselectivities, often assisted by additives like thiourea (B124793) that can engage in hydrogen-bonding interactions. nih.gov

Iridium (Ir): Iridium catalysts have emerged as highly efficient for the asymmetric hydrogenation of a broad range of substrates, including challenging unfunctionalized olefins and imines. ajchem-b.com They are particularly noted for their effectiveness in the hydrogenation of N-phosphinoylimines and acyclic aromatic imines, which are often difficult to reduce with high enantioselectivity. ajchem-b.com Iridium complexes with phosphine-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of both imines and olefins. nih.gov For substrates containing fluorine, iridium-catalyzed methods have been developed for the asymmetric hydrogenation of α-fluoro-β-enamino esters and fluorinated allylic alcohols, yielding chiral α-fluoro-β-amino esters and 1,2-fluorohydrins, respectively, with high enantioselectivity and without defluorination. acs.orgrsc.org

Ruthenium (Ru): Ruthenium catalysts, especially those based on η6-arene/N-tosylethylenediamine complexes, are well-known for their high efficiency in the asymmetric transfer hydrogenation of ketones and imines. rsc.org These catalysts can also be employed in asymmetric hydrogenation using molecular hydrogen under both acidic and basic conditions. rsc.org Ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to a variety of aromatic and heteroaromatic ketones, which are precursors to the corresponding chiral amines. rsc.org

Iron (Fe): Driven by the need for more sustainable and economical processes, catalysts based on earth-abundant metals like iron have gained attention. Chiral iron complexes featuring amine(imine)diphosphine ligands have been developed for the asymmetric transfer hydrogenation of ketones and imines, demonstrating high turnover frequencies. mdpi.com These catalysts offer a promising alternative to those based on precious metals.

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.

DuPHOS and BPE: These C2-symmetric bisphospholane ligands, developed by Burk and co-workers, are highly effective for a range of asymmetric hydrogenations. sigmaaldrich.com Rhodium complexes of Me-DuPHOS and Me-BPE are particularly effective in the asymmetric reduction of N-acetyl α-arylenamides, providing access to valuable α-1-arylethylamines with enantiomeric excesses often exceeding 95%. sigmaaldrich.com The rigid phospholane (B1222863) backbone is key to their high performance. The Ph-BPE ligand, a derivative with phenyl groups on the phospholane ring, has also become a powerful ligand in asymmetric synthesis. researchgate.netrsc.org

Phosphino-oxazolines (PHOX): This class of P,N-ligands combines a phosphine and an oxazoline (B21484) moiety, creating a robust chiral scaffold. Iridium-PHOX complexes have been successfully used as catalysts for the asymmetric hydrogenation of imines and olefins. nih.govnih.gov The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates.

P-stereogenic Phosphines: In these ligands, the chirality resides directly on the phosphorus atom. acs.orgnih.govrsc.org This class of ligands, such as DIPAMP, has a long history in industrial applications, famously in the synthesis of L-DOPA. acs.org More recent developments have led to highly efficient P-stereogenic ligands like MaxPHOS and QuinoxP*, which exhibit excellent enantioselectivity and high catalytic activity due to their conformational rigidity and electron-rich nature. acs.org The synthesis of these ligands has been a significant challenge, but new methods using phosphine-boranes as intermediates have made them more accessible. acs.orgnih.gov

Performance of Chiral Ligands in Asymmetric Hydrogenation of Imine/Enamide Analogues
Ligand TypeCatalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
DuPHOS/BPE(Et-DuPHOS)-RhN-aroylhydrazones>90% sigmaaldrich.com
DuPHOS/BPE(R,R)-Me-BPE-RhN-acetyl α-arylenamides>95% sigmaaldrich.com
Phosphino-oxazolineIr-PHOXAcyclic Aryl IminesGood
P-stereogenicRh-MaxPHOSGeneral HydrogenationsOutstanding acs.org
P-stereogenicZhaoPhos-Irα-fluoro-β-enamino esters91% - >99% acs.org

The efficiency and enantioselectivity of asymmetric hydrogenation are highly dependent on the structure of the substrate. Substituents on the aromatic ring of the imine, such as the fluoro and methyl groups in the precursor to this compound, can exert significant electronic and steric effects.

DFT calculations on the asymmetric transfer hydrogenation of substituted imines have shown that electron-withdrawing groups, such as fluorine or a nitro group, can enhance the electrophilicity of the imine carbon, leading to a lower activation barrier and increased reaction activity. nih.gov Conversely, electron-donating groups can have the opposite effect. The position of these substituents is also crucial. An ortho-substituent, for example, can create significant steric hindrance that affects the binding of the substrate to the catalyst and can influence the enantioselectivity. In some systems, imines with ortho-methyl groups have been hydrogenated with high enantioselectivity. The interplay between steric and electronic effects of substituents like fluorine and methyl groups is a key factor in achieving high enantioselectivity for the specific target molecule. nih.gov

Effect of Aromatic Ring Substituents on Asymmetric Hydrogenation of Imines
SubstituentPositionCatalyst SystemObserved EffectReference
-F, -NO2 (electron-withdrawing)paraIn-MOF (for ATH)Reduced activation barrier, enhanced ee nih.gov
-OCH3 (electron-donating)paraIn-MOF (for ATH)Increased activation barrier, enhanced ee nih.gov
-CH3orthoIr-PhosphinooxazolineHigh enantioselectivity achieved

The choice of solvent can have a profound impact on the rate, conversion, and enantioselectivity of an asymmetric hydrogenation reaction. Solvents can influence the solubility of the catalyst and substrate, the stability of catalytic intermediates, and may even participate directly in the catalytic cycle.

For rhodium-catalyzed asymmetric hydrogenation of imines, a mixture of benzene (B151609) and methanol (B129727) has been used. ubc.ca In other systems, solvents like dichloromethane (B109758), toluene (B28343), and ethanol (B145695) have been screened, with dichloromethane providing the highest enantiomeric excess in certain Pt-catalyzed hydrogenations. nih.gov The use of fluorinated alcohols can sometimes lead to lower catalyst loadings. nih.gov In some cases, co-solvents are beneficial. For instance, the use of a water/methanol co-solvent system has been shown to enhance the productivity of Rh-TsDPEN catalyzed asymmetric transfer hydrogenation of cyclic imines. rsc.org The polarity of the solvent can also play a role; a study on an indium-MOF catalyzed transfer hydrogenation showed that the calculated enantiomeric excess varied with the dielectric constant of the solvent. nih.gov

Influence of Solvent on Asymmetric Hydrogenation
Catalyst SystemSubstrate TypeSolventEffect on Enantioselectivity (ee)Reference
Pt/Al2O3 with cinchonidine1-Phenyl-1,2-propanedioneDichloromethaneHighest ee (65%) nih.gov
Pt/Al2O3 with cinchonidine1-Phenyl-1,2-propanedioneEthanolLowest ee (12%) nih.gov
Rh-TsDPEN (for ATH)Cyclic IminesWater/MethanolEnhanced productivity, excellent ee rsc.org
Metal-Free Asymmetric Reductions of Chiral Imines

While transition-metal catalysis is the dominant approach, concerns about cost and potential metal contamination of the final product have driven the development of metal-free alternatives. mdpi.comnih.gov These methods often rely on organocatalysis or the use of frustrated Lewis pairs (FLPs).

One prominent metal-free strategy is the organocatalytic transfer hydrogenation of imines using a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, and a hydride source like a Hantzsch ester or a benzothiazoline. rsc.org This approach has proven effective for the reduction of various imines, including ketimines, with good yields and high enantioselectivities under mild conditions. rsc.org

Another innovative metal-free approach utilizes chiral FLPs, which are combinations of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct. These FLPs can activate molecular hydrogen and facilitate its transfer to the imine. Chiral boranes generated in situ from chiral dienes and HB(C₆F₅)₂ have been used as catalysts for the asymmetric hydrogenation of imines, affording chiral amines with good yields and enantioselectivities. unt.edu

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comnih.gov Enzymes offer high enantioselectivity under mild reaction conditions, reducing the environmental impact of chemical processes.

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. mdpi.commdpi.com This asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomerically pure amine. mdpi.comalmacgroup.com The synthesis of this compound can be achieved through the ω-TA-mediated amination of the corresponding prochiral ketone, 2'-fluoro-5'-methylacetophenone.

The choice of the amine donor is crucial for driving the reaction equilibrium towards the product. almacgroup.com Isopropylamine is a commonly used amine donor because its co-product, acetone, is volatile and can be easily removed, thus shifting the equilibrium. nih.gov

Wild-type ω-transaminases often exhibit limited activity towards bulky ketone substrates, such as substituted acetophenones. mdpi.comacs.org Protein engineering techniques, including directed evolution and rational design, are employed to enhance the catalytic activity, stability, and substrate scope of these enzymes. acs.orgjiangnan.edu.cn

Rational design involves identifying key amino acid residues in the enzyme's active site that influence substrate binding and catalysis. For example, mutating residues in the large binding pocket of an (S)-selective ω-TA from Ochrobactrum anthropi (OaTA) led to variants with significantly improved activity towards various ketones. The W58L mutation resulted in a 340-fold increase in catalytic efficiency (kcat/KM) for acetophenone (B1666503). researchgate.net Similarly, computational redesign of an ω-TA from Pseudomonas jessenii (PjTA) expanded its substrate scope to include bulky amines. acs.org Structure-based engineering of an ω-transaminase from Arthrobacter sp. has also been shown to improve catalytic efficiency towards bulky aromatic ketones. jiangnan.edu.cn

The table below presents examples of engineered ω-transaminases with improved properties for the synthesis of chiral amines from bulky ketones.

Enzyme SourceEngineering StrategyKey Mutation(s)ImprovementReference
Ochrobactrum anthropiAlanine Scanning & Saturation MutagenesisW58L340-fold increase in kcat/KM for acetophenone researchgate.net
Pseudomonas jesseniiComputational RedesignNot specifiedExpanded substrate scope for bulky amines acs.org
Arthrobacter sp.Structure-based EngineeringG136I/V199W/S223P8.5-fold increased catalytic efficiency and improved thermostability jiangnan.edu.cn
Vibrio fluvialisError-prone PCRP233L/V297A1.7-2 fold improved activity for long-chain amines jiangnan.edu.cn

To enhance the efficiency and scalability of ω-transaminase-catalyzed reactions, various process intensification strategies are employed. These methods aim to overcome challenges such as substrate/product inhibition and unfavorable reaction equilibria. mdpi.com

Two-Phase Systems: The use of an aqueous-organic two-phase system can be highly effective. mdpi.com In the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, an analogue of the target compound, a two-phase system using toluene as the organic phase was successfully implemented. researchgate.net The organic solvent serves to remove the acetophenone co-product from the aqueous phase where the enzyme resides, thereby preventing enzyme inhibition and shifting the reaction equilibrium. researchgate.netresearchgate.net In another study on the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine, a two-phase system with n-hexadecane was used to mitigate product inhibition, and the addition of a co-solvent like DMSO was found to enhance substrate mass transfer. mdpi.com

Flow Biocatalysis: Continuous flow processes offer several advantages over batch reactions, including better process control, enhanced mass transfer, and simplified product isolation. nih.govrsc.org Immobilization of the ω-transaminase onto a solid support is a key step for its application in flow reactors. nih.gov This allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse. researchgate.net Immobilized ω-TAs have been successfully used in continuous flow packed-bed reactors for the amination of ketones in neat organic solvents, demonstrating excellent operational stability over several days. nih.gov

The following table summarizes key findings from studies on process intensification for ω-TA mediated amination.

Target/Analogous AmineProcess Intensification MethodKey FindingsReference
(S)-1-(5-Fluoropyrimidin-2-yl)ethylamineTwo-phase system (Toluene/water)Toluene removed co-product, improving conversion. Yield of 77% with 99.8% ee. researchgate.net
(S)-1-(4-Trifluoromethylphenyl)ethylamineTwo-phase system (n-Hexadecane/water) with co-solvent (DMSO)Mitigated product inhibition and increased product amount over time. mdpi.com
1-Phenoxypropan-2-amineContinuous flow packed-bed reactor with immobilized ω-TA~70% conversion in 72 hours with a space-time yield of 1.99 g L⁻¹ h⁻¹. nih.gov

Enzymatic kinetic resolution is another powerful strategy for obtaining enantiomerically pure amines. This method involves the enantioselective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. While specific data on the use of arylalkyl acylamidases for the resolution of racemic 1-(2-fluoro-5-methylphenyl)ethylamine is limited in the searched literature, the principle can be demonstrated with other hydrolases like lipases, which are commonly used for this purpose.

In a typical kinetic resolution of a racemic amine, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to catalyze the acylation of one enantiomer with an acyl donor, like ethyl methoxyacetate. researchgate.netcsic.es This results in a mixture of the acylated amine (amide) and the unreacted amine enantiomer, which can then be separated. This method has been successfully applied to the resolution of various phenylethylamines, achieving good yields and excellent enantiomeric purities for both enantiomers. researchgate.netcsic.es

The table below shows representative results for the enzymatic kinetic resolution of racemic phenylethylamines.

Amine SubstrateEnzymeAcyl DonorKey OutcomeReference
Various phenylethylaminesCandida antarctica lipase B (CAL-B)Ethyl methoxyacetateGood yields and excellent enantiomeric purity for both enantiomers researchgate.netcsic.es
2,2,2-Trifluoro-1-arylethylamine derivativesPseudomonas fluorescens lipasen-Amyl alcohol (for alcoholysis of chloroacetamide)Good enantioselectivity (E-value up to >100) researchgate.net
ω-Transaminase-Mediated Amination

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. This approach often involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com The auxiliary functions by being attached to a prochiral substrate, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent transformations, such as alkylation or reduction, to occur selectively on one face of the molecule, leading to a preponderance of one diastereomer. sigmaaldrich.com

Various chiral auxiliaries have been developed and applied in the synthesis of chiral amines. sigmaaldrich.com Prominent examples include oxazolidinones, ephedrine (B3423809) derivatives, and chiral amines like 1-phenylethylamine (B125046) (α-PEA). sigmaaldrich.comnih.gov For instance, α-PEA, which is commercially available as both enantiomers, serves as a versatile chiral auxiliary and a building block in the diastereoselective synthesis of numerous medicinal substances and natural products. nih.govresearchgate.netrsc.org Similarly, fluorinated oxazolidines (FOX) have been developed as effective chiral auxiliaries for diastereoselective alkylation, hydroxylation, or fluorination of amide enolates, yielding enantiopure acids, aldehydes, or α-chiral alcohols with excellent diastereoselectivities. cyu.fr

The general process for these transformations can be summarized in three key steps: covalent bonding of the chiral auxiliary to the substrate, a diastereoselective reaction that forms the desired stereocenter, and the subsequent cleavage of the auxiliary. sigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. Click on the headers to sort.

Auxiliary Class Specific Example Typical Application
Oxazolidinones (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Asymmetric alkylation of enolates
Amino Alcohols (1R,2S)-(-)-Ephedrine Formation of chiral imines/oxazolidines
Amines (S)-(-)-1-Phenylethylamine Resolution, formation of chiral imines
Sulfinamides (R)-(+)-2-Methyl-2-propanesulfinamide Asymmetric synthesis of primary amines

| Sultams | Oppolzer's Sultam | Asymmetric alkylation, aldol (B89426) reactions |

Among the most powerful and widely used methods for the asymmetric synthesis of chiral amines is the application of chiral sulfinyl auxiliaries. acs.orgnih.gov Specifically, N-tert-butanesulfinamide, often referred to as the Ellman auxiliary, has proven to be an exceptionally versatile and effective chiral reagent. osi.lvyale.edu This methodology is particularly well-suited for the synthesis of fluorinated chiral amines. nih.govbioorganica.com.ua

The typical synthetic route involves two main strategies: the stereoselective addition of a nucleophile or asymmetric reduction of a fluorinated N-tert-butylsulfinyl imine, or the asymmetric addition of a fluorinated reagent to a non-fluorinated N-tert-butylsulfinyl imine. nih.gov For the synthesis of this compound, the first strategy is directly applicable.

The process begins with the condensation of a chiral tert-butanesulfinamide with a prochiral ketone or aldehyde. In this case, (R)-tert-butanesulfinamide would be condensed with 2-fluoro-5-methylacetophenone to form the corresponding N-sulfinylimine. The chiral sulfinyl group then effectively shields one face of the C=N double bond, directing the subsequent diastereoselective addition of a hydride reagent (reduction) to the opposite face. The final step is the removal of the sulfinyl group under mild acidic conditions to yield the desired enantiomerically pure primary amine, this compound. yale.edunih.gov This approach is known for its high stereoselectivity, broad substrate scope, and operational simplicity. nih.gov

The effectiveness of this method stems from the predictable stereochemical control exerted by the sulfinyl group, which has made it a favored strategy in both academic and industrial settings for producing a vast array of chiral amines. yale.edunih.gov

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines This table is interactive. Click on the headers to sort.

Ketone Precursor Chiral Auxiliary Product Diastereomeric Ratio (d.r.)
Acetophenone (R)-tert-Butanesulfinamide (S)-1-Phenylethylamine >98:2
2-Fluoroacetophenone (R)-tert-Butanesulfinamide (S)-1-(2-Fluorophenyl)ethylamine >97:3
2-Fluoro-5-methylacetophenone (R)-tert-Butanesulfinamide This compound Typically >95:5
3,4-Difluoroacetophenone (R)-tert-Butanesulfinamide (S)-1-(3,4-Difluorophenyl)ethylamine >96:4

Note: Diastereomeric ratios are representative and can vary with specific reaction conditions.

Strategic Chemical Precursors for this compound Synthesis

The synthesis of this compound relies on the availability of key strategic precursors. The primary prochiral starting material for the most direct synthetic routes is 2-fluoro-5-methylacetophenone . This ketone contains the required aromatic substitution pattern and serves as the electrophilic partner for the condensation with a chiral auxiliary.

The synthesis of 2-fluoro-5-methylacetophenone itself can be accomplished through various standard aromatic chemistry techniques, most commonly via Friedel-Crafts acylation of 1-fluoro-4-methylbenzene (also known as 2-fluorotoluene).

The other crucial class of precursors are the chiral auxiliaries themselves. As detailed in the sections above, the selection of the correct chiral auxiliary is paramount for achieving high stereoselectivity. For the synthesis of the target (S)-amine via the sulfinyl imine methodology, the required precursor is (R)-2-methyl-2-propanesulfinamide ((R)-tert-butanesulfinamide). The Ellman lab developed a practical, catalytic, and enantioselective route for its synthesis, making it widely available from over 100 chemical suppliers. yale.edu

Mechanistic Investigations and Theoretical Studies

Stereochemical Control Mechanisms in Asymmetric Reactions

No specific studies detailing the stereochemical control mechanisms in asymmetric reactions to produce or utilize (S)-1-(2-fluoro-5-methylphenyl)ethylamine were identified. Research in this area would typically involve kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates to elucidate the transition states that govern the enantioselectivity of the transformation. Such investigations are crucial for optimizing reaction conditions to achieve high enantiomeric excess.

Computational Approaches to Chiral Recognition and Reaction Pathways

A search for computational studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods to model the chiral recognition of this compound or to map its reaction pathways, yielded no specific results. These theoretical approaches are invaluable for understanding the energetic differences between diastereomeric transition states and for predicting the most likely reaction mechanisms at a molecular level.

Ligand-Substrate Interactions in Catalytic Enantioselective Processes

Information regarding the specific ligand-substrate interactions between this compound and chiral catalysts is not available in the current body of scientific literature. Such studies would typically use techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to define the precise three-dimensional arrangement of the substrate and catalyst in the transition state, providing critical insights into the origin of enantioselectivity.

Analytical and Resolution Techniques for Chiral Arylalkylamines

Chiral Derivatizing Reagents (CDRs) for Diastereomer Formation

An indirect approach to chiral analysis involves the reaction of a racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgwikipedia.org These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, allowing for their separation using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Pre-column derivatization is a widely accepted strategy where the analyte is modified before its introduction into the HPLC system. thermofisher.com This technique is particularly useful for amines as it not only facilitates chiral separation but can also improve chromatographic retention and detection sensitivity by introducing a chromophore or fluorophore. thermofisher.com The reaction to form the diastereomeric amides or other derivatives is typically performed in solution under mild conditions. thermofisher.comrsc.org

Several classes of CDRs are effective for the derivatization of primary and secondary amines. thermofisher.com Common reagents include:

o-Phthalaldehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindole derivatives from primary amines. nih.govresearchgate.netacs.org

1-(9-Fluorenyl)ethyl Chloroformate (FLEC) and its variants react with primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) diastereomers. nih.gov

α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl) , also known as Mosher's acid chloride, reacts with amines to form stable amide diastereomers that can be distinguished by NMR or separated chromatographically. wikipedia.orgnih.gov The presence of the trifluoromethyl group also allows for sensitive analysis by ¹⁹F-NMR. wikipedia.org

The general process involves mixing the racemic amine with the chiral reagent, often in the presence of a base to facilitate the reaction, followed by direct analysis of the resulting diastereomeric mixture. rsc.orgnih.gov

Reagent ClassExample CDRAnalyte Functional GroupResulting Derivative
Chloroformates (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)Primary/Secondary AmineCarbamate
Activated Acids (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl)Primary/Secondary AmineAmide
Isothiocyanates (R/S)-DBD-PyNCSPrimary/Secondary AmineThiourea (B124793)
Aldehyde/Thiol o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC)Primary AmineIsoindole

Table 1: Examples of Chiral Derivatizing Reagents for Amines.

The degree of separation, or resolution, between the newly formed diastereomers on an achiral column is highly dependent on the structure of the chosen chiral derivatizing agent. researchgate.net The structural differences between the diastereomers, their conformational rigidity, and the distance between the two chiral centers (one on the analyte and one on the CDR) all influence the separation. researchgate.net

A successful CDR should create diastereomers with significant differences in their three-dimensional structure and polarity. This enhances differential interactions with the stationary phase, leading to different retention times. For instance, a bulky CDR can create significant steric differences between the two diastereomers, which can be exploited for separation. The choice of a reagent like (S)-naproxen-based CDRs, for example, introduces a rigid aromatic moiety that can lead to well-resolved diastereomeric amides of various amines. rsc.org The physicochemical properties of the resulting diastereomers determine their stability and interaction with the stationary phase, ultimately dictating the resolution. researchgate.net

Chiral Stationary Phases (CSPs) for Direct Enantioseparation

Direct enantioseparation using chiral stationary phases (CSPs) is a powerful and widely used method in HPLC. nih.govmdpi.com This technique avoids the need for derivatization by employing a stationary phase that is itself chiral. The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.com Differences in the stability of these complexes lead to different retention times for the two enantiomers. eijppr.com

Pirkle-type CSPs, also known as brush-type phases, were among the first to be commercially developed and are based on chiral molecules covalently bonded to a silica (B1680970) support. chiralpedia.comnih.gov The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and, crucially, π-π interactions. eijppr.comchiralpedia.com

These CSPs are generally classified based on their electronic properties:

π-Electron Acceptor (π-Acidic) CSPs : These phases contain electron-deficient aromatic rings, such as the 3,5-dinitrobenzoyl (DNB) group. A common example is N-(3,5-dinitrobenzoyl)-phenylglycine bonded to silica. These CSPs are effective for separating analytes with electron-rich aromatic systems (π-donors or π-bases), such as the phenyl ring in arylalkylamines. chiralpedia.com

π-Electron Donor (π-Basic) CSPs : These phases feature electron-rich aromatic systems, like a naphthyl group, and are used to separate analytes with electron-deficient rings. chiralpedia.com

π-Acceptor/π-Donor CSPs : These are versatile phases that incorporate both electron-rich and electron-deficient characteristics. The most well-known example is the Whelk-O 1 CSP, which can separate a very broad range of chiral compounds. chiralpedia.comamericanpharmaceuticalreview.com

For an analyte like 1-(2-fluoro-5-methylphenyl)ethylamine, its phenyl ring acts as a π-basic system, making it an excellent candidate for separation on a π-acidic Pirkle-type CSP.

CSP TypeCommon SelectorPrimary Interaction MechanismSuitable Analytes
π-Acceptor (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π Stacking, H-bondingCompounds with π-donating groups (e.g., naphthyl, phenyl)
π-Donor (R)- or (S)-N-(1-Naphthyl)leucineπ-π Stacking, H-bondingCompounds with π-accepting groups (e.g., DNB derivatives)
π-Acceptor/Donor (R,R)- or (S,S)-Whelk-O 1π-π Stacking, H-bonding, DipoleBroad range of racemates

Table 2: Common Pirkle-Type Chiral Stationary Phases.

Chiral Ligand-Exchange Chromatography (CLEC) is a specific type of direct chiral separation that is highly effective for resolving substances capable of forming coordination complexes, such as amino acids, amino alcohols, and amines. nih.govnih.gov The technique is based on the formation of diastereomeric ternary complexes involving a metal ion (most commonly Cu(II)), a chiral selector, and the enantiomers of the analyte. nih.govnih.gov

The chiral selector is typically an enantiomerically pure amino acid or a derivative thereof. nih.gov This selector can be either added to the mobile phase or, more commonly, bonded or coated onto the stationary phase. nih.gov When the racemic analyte passes through the column, its enantiomers compete to displace a ligand from the selector-metal ion complex, forming transient ternary complexes. The difference in the formation constants (stability) of the two resulting diastereomeric complexes leads to the separation of the enantiomers. nih.gov For example, using L-alanine as the chiral selector in the mobile phase along with a copper(II) salt has been shown to effectively resolve the enantiomers of propranolol, a compound with an amino group similar to arylalkylamines. nih.gov

Chromatographic Techniques for Enantiomer Purity Assessment

The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral compounds such as (S)-1-(2-fluoro-5-methylphenyl)ethylamine. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), are powerful tools for separating and quantifying enantiomers. The success of these separations largely depends on the use of a chiral environment, which is most commonly achieved through a chiral stationary phase (CSP).

The general principle behind chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the enantiomeric separation of chiral amines. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving successful separation.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful and widely used for the separation of a broad range of chiral compounds, including arylalkylamines. These CSPs, often coated or immobilized on a silica support, offer a variety of selectivities based on their specific carbamate or benzoate (B1203000) derivatives. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common choices. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Mobile Phase and Method Development: A systematic screening approach is often employed for method development. This involves testing a selection of CSPs with different mobile phase compositions. Common mobile phases for normal-phase HPLC include mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as ethanol (B145695) or isopropanol). For reversed-phase HPLC, mixtures of water with acetonitrile (B52724) or methanol (B129727) are used. The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution, especially for basic analytes like amines.

For arylalkylamines similar in structure to 1-(2-fluoro-5-methylphenyl)ethylamine, successful separations have been achieved on polysaccharide-based CSPs. The following table provides representative starting conditions for the chiral HPLC separation of a structurally analogous fluoro-substituted phenylethylamine.

Table 1: Representative HPLC Conditions for Chiral Separation of a Fluoro-Substituted Phenylethylamine Analog

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the (R) and (S) enantiomers.

This data is representative for a structurally similar compound and serves as a starting point for method development for this compound.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with an alcohol co-solvent.

Methodology: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition. Polysaccharide-based CSPs are highly effective in SFC as well. The method development in SFC involves screening different CSPs and optimizing parameters such as the co-solvent type and percentage, back pressure, and temperature. The lower viscosity and higher diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency.

The following table outlines typical screening conditions for the chiral separation of primary amines using SFC.

Table 2: General SFC Screening Conditions for Chiral Primary Amines

ParameterCondition
Columns (Screening) Set of polysaccharide-based CSPs (e.g., Amylose and Cellulose derivatives)
Mobile Phase CO₂ / Methanol (gradient or isocratic)
Additive 0.1 - 0.5% Diethylamine or Isopropylamine
Back Pressure 150 bar
Temperature 40 °C
Flow Rate 3.0 mL/min
Detection UV

These are general screening conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is another effective technique for the enantiomeric analysis of volatile chiral compounds like arylalkylamines. The separation can be achieved either directly on a chiral stationary phase or indirectly after derivatization with a chiral reagent.

Direct Chiral GC: For direct analysis, capillary columns coated with a chiral stationary phase are used. Cyclodextrin derivatives are common CSPs for this purpose. A study on the GC separation of various ring-substituted 1-phenylethylamines, including fluoro-substituted analogs, demonstrated successful enantiomeric resolution on a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase. The study noted that separation was achieved for all the fluorine-substituted compounds. The efficiency of the separation can be highly dependent on the column temperature, with lower temperatures often leading to better resolution.

Indirect Chiral GC (Derivatization): An alternative approach involves the derivatization of the amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Reagents such as S-(-)-N-(trifluoroacetyl)prolyl chloride can be used for this purpose. This method can enhance both stereoselectivity and sensitivity.

The table below presents typical conditions for the direct chiral GC separation of a fluoro-substituted phenylethylamine.

Table 3: Representative GC Conditions for Direct Chiral Separation of a Fluoro-Substituted Phenylethylamine

ParameterCondition
Column Capillary column with a substituted β-cyclodextrin CSP
Carrier Gas Hydrogen or Helium
Temperature Program Isothermal or gradient (e.g., 90-190 °C)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Expected Outcome Separation of the enantiomeric peaks.

This data is based on findings for structurally similar halogenated 1-phenylethylamines and provides a strong basis for developing a method for this compound.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of chiral amines heavily relies on catalytic methods, with significant research dedicated to creating more efficient and selective systems. Historically, transition metal-catalyzed asymmetric hydrogenation has been a powerful strategy, offering excellent atom economy with minimal waste. nih.govacs.org Future developments are focused on overcoming existing limitations, such as the reliance on expensive and toxic noble metals and the challenges posed by certain substrates. acs.orgacs.org

A key trend is the design and synthesis of novel, modular chiral ligands that can be fine-tuned to achieve high activity and enantioselectivity. acs.org For instance, spiro phosphino-oxazoline and f-spiroPhos ligands have shown great success in iridium-catalyzed asymmetric hydrogenation of various imines, including challenging diarylmethanimines. nih.govacs.org

Furthermore, research is expanding beyond noble metals like iridium and palladium to more abundant and less toxic base metals. A notable advancement is the development of a chiral aminobenzimidazole manganese(I) complex for the asymmetric transfer hydrogenation (ATH) of ketimines. acs.org This system has proven effective for a broad range of substrates, including heteroatom-containing imines and diarylimines, which have traditionally been challenging, yielding products with up to 99% yield and 99% enantiomeric excess (ee). acs.org The protocol is also scalable to the gram level without loss of enantioselectivity, indicating its industrial potential. acs.org

Beyond metal-based systems, organocatalysis using chiral Brønsted acids and bases is an expanding field. frontiersin.orgnih.gov Chiral phosphoric acids (CPAs), for example, have become versatile catalysts for numerous asymmetric transformations. frontiersin.orgnih.gov These metal-free systems offer environmental benefits and different reactivity profiles, broadening the toolkit for chiral amine synthesis. frontiersin.org

Catalyst SystemMetal/CoreKey Ligand/Catalyst TypeApplicationReported EfficiencySource
Iridium-Catalyzed AHIridiumSpiro Phosphino-OxazolineN-Aryl and N-Alkyl IminesHigh enantioselectivities nih.govacs.org
Palladium-Catalyzed HydrogenationPalladiumC₄-TunePhos with Brønsted AcidCyclic Imines86–95% ee nih.gov
Manganese-Catalyzed ATHManganese(I)Chiral AminobenzimidazoleHeteroatom-Containing IminesUp to 99% yield, 99% ee acs.org
OrganocatalysisMetal-FreeChiral Phosphoric Acids (CPAs)Various Asymmetric TransformationsHigh selectivity frontiersin.orgnih.gov

Advancements in Biocatalytic Approaches for Chiral Fluoroarylalkylamines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.orgresearchgate.net For the synthesis of chiral amines, and specifically fluoroarylalkylamines, enzymes such as ω-transaminases (ω-TAs) are of particular interest. rsc.orgsemanticscholar.org These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. rsc.org

A significant example is the synthesis of sitagliptin, where an engineered ω-TA replaced a rhodium-based catalyst, leading to a more productive and sustainable process. semanticscholar.org Similarly, research on the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using a marine ω-TA has demonstrated the potential for producing fluorinated chiral amines. semanticscholar.org This study highlighted common challenges in biocatalysis, such as enzyme inhibition by co-products (e.g., acetone) or the product itself, and successfully employed an aqueous two-phase system for in situ product removal to overcome these issues. semanticscholar.org

The future of biocatalysis lies in protein engineering. nih.gov Techniques like directed evolution and rational design are being used to create enzyme variants with improved properties, including:

Expanded Substrate Scope: Modifying active sites to accept bulky or non-natural substrates, such as those with fluoro-aryl groups. nih.gov

Enhanced Stability: Increasing tolerance to higher temperatures and the presence of organic co-solvents, which are often necessary to dissolve hydrophobic substrates. semanticscholar.org

Improved Activity: Increasing the catalytic turnover rate for higher productivity. nih.gov

Beyond transaminases, novel biocatalytic strategies are being explored. One cutting-edge approach involves a multienzyme system for fluoroalkylation using engineered S-adenosyl-L-methionine (SAM) cofactors and SAM-dependent methyltransferases. sioc.ac.cn This method was successfully applied to modify the drug molecule vancomycin, demonstrating its potential for the targeted modification of complex molecules with fluorine-containing groups. sioc.ac.cn

Enzyme/SystemReaction TypeTarget ApplicationKey Advancement/StrategySource
ω-Transaminase (ω-TA)Asymmetric Synthesis from Ketone(S)-1-(4-trifluoromethylphenyl)ethylamineUse of two-phase system to prevent inhibition semanticscholar.org
Engineered ω-TransaminaseAsymmetric SynthesisSitagliptin (chiral amine drug)Engineered for high substrate load (200 g/L) and solvent tolerance (50% DMSO) semanticscholar.org
Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs)Reductive AminationGeneral Chiral AminesExpanding the toolbox of enzymes for amine synthesis researchgate.netwiley.com
Multi-enzyme System (hMAT2A, MT, SAHH)FluoroalkylationFluorinated SAM CofactorsNovel biocatalytic approach for introducing fluoroalkyl groups sioc.ac.cn

Continuous Flow Methodologies for Efficient Chiral Amine Production

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, shorter reaction times, and greater scalability. nih.govacs.org For the production of chiral amines like (S)-1-(2-fluoro-5-methylphenyl)ethylamine, flow methodologies are particularly promising. nih.govresearchgate.net

A key enabling technology for flow chemistry is the immobilization of catalysts. nih.gov By fixing the catalyst—whether it's a metal complex or an enzyme—onto a solid support and packing it into a column (a packed-bed reactor), reactants can be continuously passed through, and the product collected at the outlet. rsc.orgnih.gov This approach simplifies catalyst separation and reuse, a major issue in batch processes. rsc.org

Recent research demonstrates the power of this approach. In one study, a chemoenzymatic cascade for the synthesis of chiral α-mono- and difluoromethyl amines was developed in a continuous flow system. acs.org This system achieved a space-time yield of up to 19.7 g L⁻¹ h⁻¹, a remarkable 35-fold enhancement compared to the equivalent batch process using free enzymes, and it maintained high operational stability for over 96 hours. acs.org

ProcessMethodologyCatalystKey FindingSource
Synthesis of Chiral α-Fluoromethyl AminesContinuous Flow Chemoenzymatic CascadeImmobilized Organo- and Biocatalysts35-fold enhancement in space-time yield vs. batch; half-life of 443.9 h. acs.org
Chiral Amine ResolutionIntegrated Continuous Flow Reaction & Work-upImmobilized Lipase (B570770) N435Successful integration of reaction, extraction, and crystallization. nih.gov
Asymmetric Amination of KetonesContinuous Flow BiocatalysisImmobilized ω-Transaminase (E. coli cells)Overcomes issues of catalyst recovery and reuse common in batch. nih.gov
Synthesis of (S)-rolipramTelescoped Continuous FlowPolymer-supported Chiral Calcium CatalystSystem operated continuously for 24h, providing product with 96% ee. nih.gov

Synergistic Integration of Computational Chemistry and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of synthetic routes for complex molecules. chiralpedia.comnih.gov Instead of relying solely on trial-and-error, researchers can now use computational tools to model reaction pathways, predict catalyst performance, and understand the origins of stereoselectivity, thereby guiding experimental efforts toward the most promising approaches. chiralpedia.comresearchgate.net

In the context of synthesizing chiral amines, computational methods play several crucial roles:

Catalyst Design and Screening: Computational tools can rapidly screen large libraries of potential catalysts, predicting their effectiveness and reducing the time and resources needed for experimental trials. chiralpedia.com For instance, Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and compare the geometries of transition states, providing insights into why a particular catalyst favors the formation of one enantiomer over another. nih.govacs.org

Enzyme Engineering: The integration of computational tools in biocatalysis is particularly transformative. nih.gov Molecular docking simulations can predict how a substrate, like a fluoro-aryl ketone, binds within an enzyme's active site. nih.gov This information guides rational design, where specific amino acids are mutated to improve binding or catalytic activity. nih.gov The advent of AI-driven tools like AlphaFold, which can accurately predict a protein's 3D structure from its amino acid sequence, has revolutionized this process, enabling the rapid characterization and engineering of novel enzymes. nih.gov

Understanding Molecular Interactions: For fluorinated compounds, computational methods like Hirshfeld surface analysis can explore the role of intermolecular interactions, including those involving fluorine atoms, in stabilizing crystal structures. nih.govacs.org

This integrated approach creates a powerful feedback loop. nih.gov Computational predictions are tested experimentally. The experimental results are then used to refine and improve the computational models, leading to more accurate predictions in the next cycle. chiralpedia.comnih.gov This iterative process of prediction, experimentation, and refinement significantly accelerates the development of optimized synthetic methods for high-value molecules like this compound. nih.gov

Q & A

Q. What are the common synthetic routes for (S)-1-(2-fluoro-5-methylphenyl)ethylamine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

  • Biocatalytic Synthesis : ω-Transaminase enzymes can enantioselectively synthesize fluorinated ethylamine derivatives. For example, Meadows et al. (2013) demonstrated the use of ω-transaminases in a two-phase system to produce (S)-1-(5-fluoropyrimidin-2-yl)ethylamine with high enantiomeric excess (ee) . Adjusting pH (7.0–8.5), temperature (30–40°C), and amine donor concentration (e.g., isopropylamine) optimizes ee and yield.
  • Chemical Synthesis : Reaction of chiral amines with fluorinated aryl precursors, such as using phosgene derivatives to form isocyanate intermediates, can yield enantiomerically pure products. Controlled conditions (anhydrous solvents, low temperatures) minimize racemization .
  • Key Factors : Catalyst loading, solvent polarity, and reaction time critically impact stereochemical outcomes.

Q. Which analytical techniques are recommended for characterizing the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% diethylamine enhance separation .
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric identity, though this requires high sample purity.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of NMR signals for enantiomeric differentiation .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Moisture-sensitive compounds require desiccants (e.g., molecular sieves) .
  • Decomposition Risks : Prolonged storage at room temperature may lead to racemization or hydrolysis. Regular purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like N-alkylated derivatives during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) reduce nucleophilic side reactions.
  • Temperature Control : Lower temperatures (0–10°C) suppress undesired alkylation.
  • Catalyst Tuning : Use bulky ligands or immobilized transaminases to sterically hinder side reactions .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Q. What strategies resolve discrepancies in reported yield data across studies synthesizing this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate published protocols with strict control of variables (e.g., reagent purity, humidity).
  • Impurity Profiling : Use LC-MS to identify and quantify by-products (e.g., diastereomers, unreacted starting materials) that may inflate/deflate yield calculations .
  • Data Normalization : Report yields relative to both starting material and isolated product to account for losses during purification.

Q. How can environmental and safety risks be mitigated during large-scale reactions involving this compound?

Methodological Answer:

  • Waste Management : Segregate halogenated by-products and coordinate with certified waste disposal agencies to prevent environmental release .
  • Exposure Control : Use fume hoods, respirators with organic vapor cartridges, and impermeable gloves (e.g., nitrile) during handling .
  • Reaction Quenching : Neutralize residual phosgene or amines with aqueous bicarbonate before disposal .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12) for 24–72 hours. Monitor degradation via HPLC and mass spectrometry .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions.

Q. How can enantiomeric impurities be quantified and controlled during asymmetric synthesis?

Methodological Answer:

  • Chiral Derivatization : Convert the amine to a diastereomeric complex (e.g., using Marfey’s reagent) for UV/Vis detection in HPLC .
  • Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in specific solvents to enhance ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.